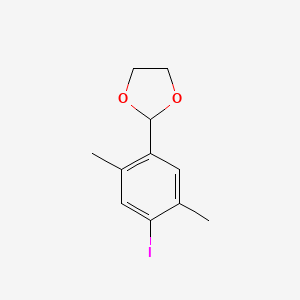

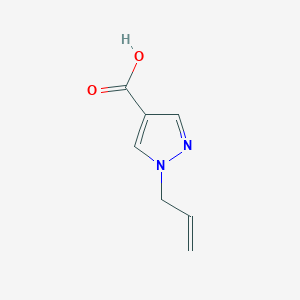

![molecular formula C13H21NO4 B2469987 (1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2375248-45-4](/img/structure/B2469987.png)

(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chiral Auxiliaries in Synthesis

The compound has been utilized as a chiral auxiliary in asymmetrical syntheses. For instance, Martens and Lübben (1991) synthesized enantiomerically pure bicyclic pyrrolidine derivatives from this compound, demonstrating its efficiency in Michael-type reactions through enamines (Martens & Lübben, 1991).

Synthesis of Molecular Scaffolds

This compound has been used in the synthesis of novel molecular scaffolds. For example, Cini et al. (2002) synthesized a new N-Fmoc-protected dipeptide isoster starting from (R,R)-tartaric acid and O-benzyl-L-serine, which highlights the compound's potential in diversifying dipeptide isosters (Cini et al., 2002).

Potential Metabolites Synthesis

The synthesis of potential hydroxy metabolites of brain imaging agents using this compound has been reported. Andersen et al. (1997) outlined the synthesis of potential hydroxy metabolites of brain imaging agents, demonstrating the compound's utility in the development of novel imaging agents (Andersen et al., 1997).

Peptidomimetic Synthesis

The compound has been used in the synthesis of conformationally constrained α-amino acids, which can be applied in peptidomimetic synthesis. Mahía et al. (2017) demonstrated a route towards asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, providing a new approach for peptidomimetic synthesis (Mahía et al., 2017).

Conformationally Constrained Dipeptide Isosteres

Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids, which are useful as conformationally constrained dipeptide isosteres. This study highlights the compound's role in producing novel classes of dipeptide isosteres (Guarna et al., 1999).

Synthesis of Angiotensin Converting Enzyme Inhibitors

Teetz et al. (1985) described the synthesis of a new ACE-inhibitor using this compound, indicating its application in the development of pharmaceutical agents (Teetz et al., 1985).

Synthesis of Novel Organic Compounds

The compound has been instrumental in synthesizing novel organic compounds. For example, Reymond and Vogel (1990) used a derivative of this compound in the total asymmetric syntheses of (+)-6-deoxycastanospermine and (+)-6-deoxy-6-fluorocastanospermine, illustrating its versatility in organic synthesis (Reymond & Vogel, 1990).

Mecanismo De Acción

Mode of Action

It’s worth noting that n-nitrosamines, a class of compounds that can form as impurities in the process of chemical drug production, interact with their targets through oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases . Whether EN300-7437455 shares a similar mode of action is currently unknown and requires further investigation.

Biochemical Pathways

The biochemical pathways affected by EN300-7437455 are not yet known. Given the complexity of biological systems, this compound could potentially influence multiple pathways. Comprehensive databases like PathBank and Biochemical Pathways can provide valuable insights into the potential biochemical pathways a compound might affect. Further experimental studies are needed to confirm the exact pathways influenced by EN300-7437455.

Pharmacokinetics

The pharmacokinetic properties of EN300-7437455, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity . The specific environmental conditions affecting the action of EN300-7437455 are currently unknown and warrant further investigation.

Propiedades

IUPAC Name |

(1S,3S,5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-9(11(15)16)6-10(14)5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEINQFIWSBGFP-GUBZILKMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(CC1C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C[C@@H]1C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

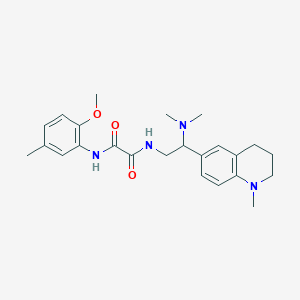

![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)

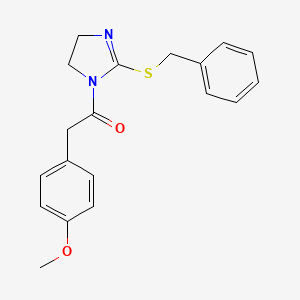

![N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2469909.png)

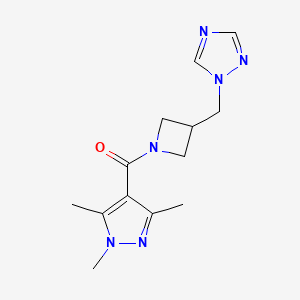

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2469910.png)

![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)

![(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469922.png)

![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)